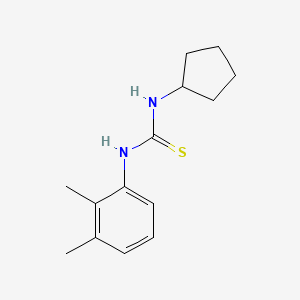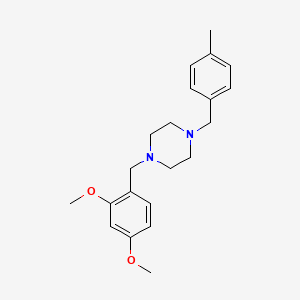
N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea (CPDTU) is a synthetic compound that has gained significant attention in scientific research due to its potential as a pharmacological tool for studying the role of potassium channels in various physiological and pathological processes. CPDTU is a selective blocker of the Kv1.3 potassium channel, which is expressed in a variety of immune cells and is involved in regulating their function.
Wirkmechanismus
N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea acts as a selective blocker of the Kv1.3 channel, which is a voltage-gated potassium channel expressed in various immune cells. Kv1.3 channels are involved in regulating the membrane potential of these cells and their activation and proliferation. N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea binds to the pore region of Kv1.3 channels and inhibits their function, leading to a decrease in the membrane potential and a reduction in the activation and proliferation of immune cells.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea has been shown to have a variety of biochemical and physiological effects, including inhibition of T cell and B cell proliferation, modulation of macrophage and dendritic cell function, and reduction of cytokine production. N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea has also been shown to have anti-inflammatory and immunosuppressive effects, making it a potential therapeutic agent for autoimmune diseases and inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea has several advantages as a pharmacological tool for studying the role of Kv1.3 channels in various physiological and pathological processes. It is a selective blocker of Kv1.3 channels and does not affect other potassium channels or ion channels. N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea is also stable and soluble in water, making it easy to use in experiments. However, N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea has some limitations, including its potential toxicity and the need for careful dosing in experiments.
Zukünftige Richtungen
There are several future directions for research on N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea and its potential as a pharmacological tool for studying the role of Kv1.3 channels in various physiological and pathological processes. One direction is to investigate the potential therapeutic applications of N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea in autoimmune diseases, inflammatory disorders, and cancer. Another direction is to develop more selective and potent blockers of Kv1.3 channels based on the structure of N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea. Finally, further studies are needed to understand the mechanisms of action of N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea and its effects on immune cells and other cell types.
Synthesemethoden
N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea can be synthesized through a multi-step process starting with the reaction of cyclopentylamine with 2,3-dimethylbenzoyl chloride to form N-cyclopentyl-2,3-dimethylbenzamide. This intermediate is then reacted with thiourea in the presence of a base to form N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea. The synthesis of N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea has been optimized to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea has been used extensively as a pharmacological tool to study the role of Kv1.3 channels in various physiological and pathological processes. Kv1.3 channels are expressed in T cells, B cells, and other immune cells, and their activation is involved in the activation and proliferation of these cells. N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea has been shown to inhibit the proliferation of T cells and B cells, and to modulate the function of other immune cells such as macrophages and dendritic cells. N-cyclopentyl-N'-(2,3-dimethylphenyl)thiourea has also been used to study the role of Kv1.3 channels in cancer, autoimmune diseases, and neurological disorders.
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-(2,3-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2S/c1-10-6-5-9-13(11(10)2)16-14(17)15-12-7-3-4-8-12/h5-6,9,12H,3-4,7-8H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVZCHCCOJIGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200527 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B5875687.png)


![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5875701.png)







